Ethyl 2,5-dibromonicotinate
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Overview
Description
Ethyl 2,5-dibromonicotinate is an organic compound with the molecular formula C8H7Br2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 on the pyridine ring are replaced by bromine atoms, and the carboxyl group is esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,5-dibromonicotinate can be synthesized through the bromination of ethyl nicotinate. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 5 positions on the pyridine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5-dibromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atoms are replaced by aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base or catalyst.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acids or esters are typically used in Suzuki-Miyaura couplings.
Major Products Formed:
Substitution Reactions: Products include various substituted nicotinates, depending on the nucleophile used.
Coupling Reactions: Products include biaryl or vinyl derivatives of ethyl nicotinate.
Scientific Research Applications
Ethyl 2,5-dibromonicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2,5-dibromonicotinate and its derivatives depends on the specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The bromine atoms can enhance the compound’s reactivity and binding affinity, contributing to its overall biological effects .
Comparison with Similar Compounds
Ethyl 2-bromonicotinate: A mono-brominated derivative with similar reactivity but different substitution patterns.
Ethyl 3,5-dibromonicotinate: Another dibrominated derivative with bromine atoms at different positions on the pyridine ring.
Uniqueness: Ethyl 2,5-dibromonicotinate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional properties .
Properties
IUPAC Name |
ethyl 2,5-dibromopyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPIHOQTXGSWRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673266 |
Source
|
Record name | Ethyl 2,5-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214375-74-2 |
Source
|
Record name | Ethyl 2,5-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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